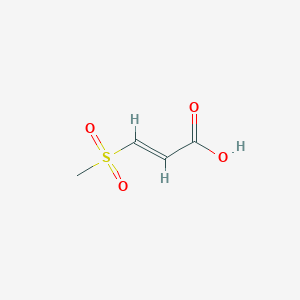

(E)-3-methylsulfonylprop-2-enoic Acid

Description

(E)-3-Methylsulfonylprop-2-enoic acid (CAS 63068-43-9) is an α,β-unsaturated carboxylic acid characterized by a methylsulfonyl (-SO₂CH₃) substituent at the β-position of the propenoic acid backbone. Its molecular formula is C₄H₆O₄S, with a molar mass of 150.15 g/mol. Key properties include:

The electron-withdrawing sulfonyl group enhances acidity and stabilizes the α,β-unsaturated system, making it reactive in Michael addition and cycloaddition reactions. This compound is used in organic synthesis and pharmaceutical intermediate preparation.

Properties

IUPAC Name |

(E)-3-methylsulfonylprop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4S/c1-9(7,8)3-2-4(5)6/h2-3H,1H3,(H,5,6)/b3-2+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUKIFRWOPQFZKI-NSCUHMNNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-methylsulfonylprop-2-enoic Acid typically involves the reaction of methylsulfonyl chloride with an appropriate alkyne or alkene precursor under controlled conditions. The reaction is often catalyzed by a base such as triethylamine, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: On an industrial scale, the production of (E)-3-methylsulfonylprop-2-enoic Acid may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include steps for the removal of by-products and impurities to achieve the desired purity level.

Chemical Reactions Analysis

Types of Reactions: (E)-3-methylsulfonylprop-2-enoic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols.

Scientific Research Applications

(E)-3-methylsulfonylprop-2-enoic Acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential role in biological pathways and interactions.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-3-methylsulfonylprop-2-enoic Acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes at the molecular level. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share the (E)-prop-2-enoic acid core but differ in substituents, influencing their physical, chemical, and biological properties:

*Predicted based on substituent effects.

Key Differences and Implications

Acidity :

- The methylsulfonyl group in the target compound confers stronger acidity (pKa ~2.70) compared to the chloro/ethoxy/methoxy-substituted analog (pKa ~3.5) . This is attributed to the electron-withdrawing nature of -SO₂CH₃, stabilizing the deprotonated form.

- The trifluoromethyl-sulfonamide derivative (CAS 379729-52-9) likely exhibits even lower pKa (~2.0) due to the combined effects of -CF₃ and sulfonamide groups .

Hydrogen Bonding and Solubility :

- Sulfonyl and sulfamoyl groups enhance water solubility via hydrogen bonding with polar solvents. The bis-sulfonamide derivative (CAS 795293-20-8) is expected to have higher aqueous solubility than the methylsulfonyl analog .

- The chloro/ethoxy/methoxy-substituted compound (CAS 750599-11-2) is more lipophilic, favoring membrane permeability in biological systems .

Reactivity :

- The α,β-unsaturated system in all compounds allows conjugate addition. However, electron-withdrawing groups (e.g., -SO₂CH₃, -CF₃) increase electrophilicity at the β-carbon, accelerating reactions with nucleophiles .

The methylsulfonyl compound lacks bulky aromatic substituents, reducing steric hindrance and enabling broader enzyme interactions .

Biological Activity

(E)-3-methylsulfonylprop-2-enoic acid, also known as 3-(methanesulfonyl)prop-2-enoic acid, is an unsaturated carboxylic acid characterized by a methanesulfonyl group attached to the prop-2-enoic acid backbone. Its unique structure imparts distinct biological activities, making it a subject of interest in medicinal chemistry and organic synthesis.

Chemical Structure and Properties

The molecular formula of (E)-3-methylsulfonylprop-2-enoic acid is C₄H₆O₄S. The presence of a double bond between the second and third carbon atoms classifies it as an α,β-unsaturated carboxylic acid. This structural feature is crucial for its reactivity and interaction with biological molecules.

Biological Activities

Research indicates that (E)-3-methylsulfonylprop-2-enoic acid exhibits a range of biological activities, which include:

- Antimicrobial Properties : The compound has shown potential in inhibiting the growth of various microbial strains.

- Anti-inflammatory Effects : It may modulate inflammatory pathways, contributing to reduced inflammation in various conditions.

- Anticancer Activity : Preliminary studies suggest that it could inhibit cancer cell proliferation and induce apoptosis in certain cancer types.

The mechanism of action for (E)-3-methylsulfonylprop-2-enoic acid involves its interaction with specific molecular targets. The methanesulfonyl group acts as an electrophile, reacting with nucleophilic sites on biomolecules, which can lead to modifications of proteins and enzymes. This interaction may alter their function and activity, influencing cellular pathways by modifying redox states or acting as signaling molecules.

Comparative Analysis with Related Compounds

To understand the uniqueness of (E)-3-methylsulfonylprop-2-enoic acid, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Acrylic Acid | Lacks the methanesulfonyl group | Basic structure without sulfonyl functionality |

| Methanesulfonic Acid | Contains the methanesulfonyl group | No prop-2-enoic backbone; primarily an acid |

| Prop-2-enoic Acid | Base structure without any substituents | Simplest form; lacks additional functional groups |

| Crotonic Acid | Similar unsaturated carboxylic acid | Different functional groups leading to varied reactivity |

| 3-Mercaptopropanoic Acid | Contains a thiol group instead of sulfonyl | Different reactivity due to sulfur's oxidation state |

This table highlights how (E)-3-methylsulfonylprop-2-enoic acid combines features from various compounds, offering unique reactivity and potential applications in drug development.

Antimicrobial Activity

A study demonstrated that (E)-3-methylsulfonylprop-2-enoic acid exhibited significant antimicrobial activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicated effectiveness comparable to established antibiotics.

Anti-inflammatory Effects

In vitro experiments showed that this compound could downregulate pro-inflammatory cytokines in stimulated macrophages. This suggests its potential use in treating inflammatory diseases such as arthritis.

Anticancer Potential

Studies have indicated that (E)-3-methylsulfonylprop-2-enoic acid can induce apoptosis in cancer cell lines through the activation of caspase pathways. This effect was observed at varying concentrations, indicating a dose-dependent response .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.